molecular formula C14H11N5O2 B11312197 N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide

N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11312197
M. Wt: 281.27 g/mol
InChI Key: XFEDYJKWCLHWQY-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features both a hydroxyphenyl group and a tetrazole ring. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reaction: The tetrazole intermediate is then coupled with a 3-hydroxyphenyl derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides for ether formation, acyl chlorides for ester formation.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of polymers or other materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with hydroxyphenyl and tetrazole groups can interact with enzymes or receptors, potentially inhibiting or activating them. The exact molecular targets and pathways would need to be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is unique due to the specific positioning of the hydroxy group and the tetrazole ring, which can influence its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C14H11N5O2

Molecular Weight

281.27 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C14H11N5O2/c20-13-6-2-4-11(8-13)16-14(21)10-3-1-5-12(7-10)19-9-15-17-18-19/h1-9,20H,(H,16,21)

InChI Key

XFEDYJKWCLHWQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=CC(=CC=C3)O

Origin of Product

United States

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